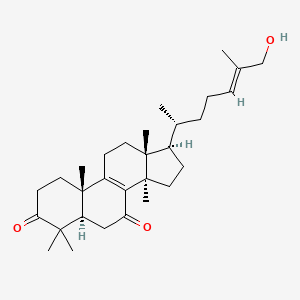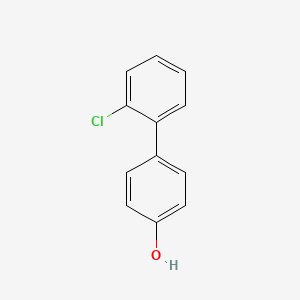
2'-Chloro-4-biphenylol
Overview
Description
2’-Chloro-4-biphenylol, also known as 2-chloro-4-phenylphenol or 2-Cl-4-BPH, is a synthetic compound with numerous applications in various fields of research and industry. It has a molecular formula of C12H9ClO and an average mass of 204.652 Da .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-4-biphenylol consists of a biphenyl group with a chlorine atom and a hydroxyl group attached. The InChI string representation of its structure isInChI=1S/C12H9ClO/c13-12-8-10 (14)6-7-11 (12)9-4-2-1-3-5-9/h1-8,14H . Physical And Chemical Properties Analysis
2’-Chloro-4-biphenylol has a density of 1.2±0.1 g/cm3, a boiling point of 315.4±22.0 °C at 760 mmHg, and a flash point of 144.6±22.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Therapeutic Applications
4-(2-Chlorophenyl)phenol: belongs to the class of compounds known as phenolics, which have been extensively studied for their therapeutic potential. Phenolic compounds like this one are known to exhibit a range of therapeutic actions, including antioxidant , anti-inflammatory , and antimicrobial activities. They are also explored for their role in the prevention and management of chronic diseases such as diabetes , cancer , osteoporosis , cardiovascular diseases , and neurodegenerative diseases .
Environmental Monitoring
This compound is often used as a standard in the analysis of chlorinated phenols in environmental samples. For instance, it can be detected and quantified in drinking water using GC/MS methods, which are crucial for monitoring water quality and ensuring compliance with environmental safety standards .
Organic Synthesis
This compound is also significant in organic synthesis, where it can undergo various chemical reactions to form new compounds. These reactions include nucleophilic substitutions , oxidations , and rearrangements , which are fundamental in the synthesis of complex organic molecules .
Antimicrobial Research
Compounds like 2’-Chloro-biphenyl-4-ol are often screened for their antimicrobial properties. They may inhibit the growth of bacteria and fungi, making them candidates for the development of new antibacterial and antifungal agents .
Mechanism of Action
Target of Action
It is known that phenolic compounds, including chlorophenols, can interact with multiple receptors in the body .
Mode of Action
It is known that chlorophenols can act in the central nervous system (cns) rather than directly on skeletal muscle . They can block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
Chlorophenols and their derivatives, including 4-(2-Chlorophenyl)Phenol, are known to affect various biochemical pathways. The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .
Pharmacokinetics
It is known that chlorphenesin, a related compound, is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of chlorphenesin is between 2.3 and 5 hours .
Result of Action
It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Chlorophenyl)Phenol. For example, bacterial degradation has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment . The degradation of chlorophenols can occur at a wide pH range, temperature, and in the presence of heavy metals .
properties
IUPAC Name |
4-(2-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVDNJPDZNUWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474633 | |
| Record name | 2'-Chloro-biphenyl-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4-biphenylol | |
CAS RN |
149950-35-6 | |
| Record name | 2′-Chloro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-biphenyl-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-chloro-4-biphenylol impact mitochondrial function?
A1: 2'-chloro-4-biphenylol, a monochlorobiphenylol, acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria, but only in the presence of FAD-linked substrates like succinate []. This means it disrupts the normal coupling between electron transport and ATP synthesis. The research indicates that it achieves this by:
- Increasing oxygen consumption during state 4 respiration: This suggests an increased flow of electrons through the electron transport chain without a corresponding increase in ATP production [].
- Stimulating ATPase activity: This enzyme breaks down ATP, further reducing the efficiency of energy production [].
- Releasing oligomycin-inhibited respiration: Oligomycin inhibits ATP synthase, and the ability of 2'-chloro-4-biphenylol to reverse this inhibition suggests it disrupts the proton gradient necessary for ATP synthesis [].
- Inducing mitochondrial swelling: This phenomenon is often associated with mitochondrial dysfunction and damage [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



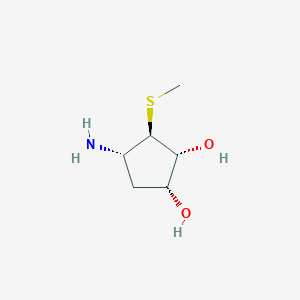

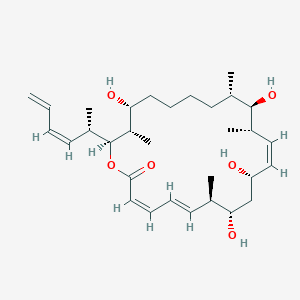
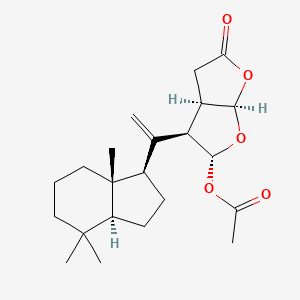
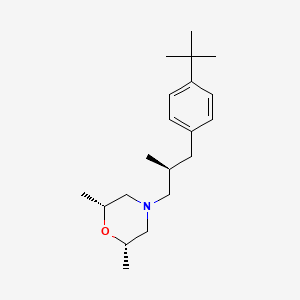

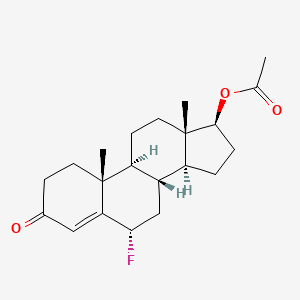

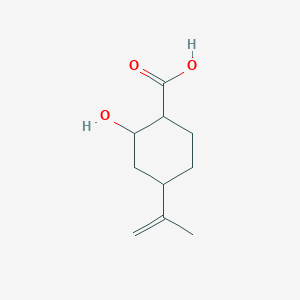

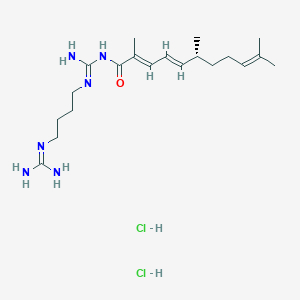
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)
